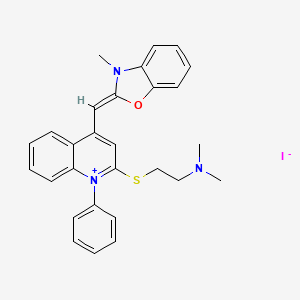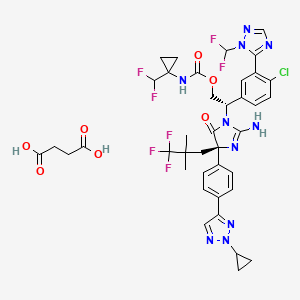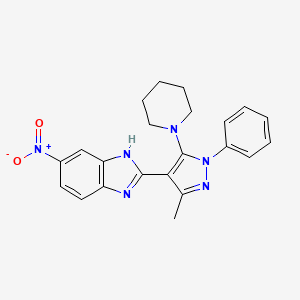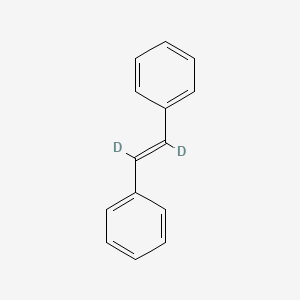![molecular formula C26H30N2O5Si B12393870 (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R,5R,6S)-4-[[叔丁基(二苯基)甲硅烷基]氧甲基]-5-羟基-11-甲基-3,7-二氧杂-1,9-二氮杂三环[6.4.0.02,6]十二碳-8,11-二烯-10-酮是一种具有独特结构的复杂有机分子。它具有多个手性中心和三环骨架,使其成为化学研究的有趣课题。
准备方法
合成路线和反应条件
(2R,4R,5R,6S)-4-[[叔丁基(二苯基)甲硅烷基]氧甲基]-5-羟基-11-甲基-3,7-二氧杂-1,9-二氮杂三环[6.4.0.02,6]十二碳-8,11-二烯-10-酮的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
三环核的形成: 这是通过一系列环化反应实现的,通常涉及使用强酸或强碱来促进环闭合。
羟基的引入: 此步骤通常涉及选择性氧化反应,其中使用特定的试剂,如吡啶盐酸铬(PCC)或戴斯-马丁试剂。
羟基的保护: 叔丁基(二苯基)甲硅烷基被引入以在随后的反应中保护羟基。这通常使用叔丁基(二苯基)甲硅烷基氯在咪唑等碱的存在下进行。
最终功能化: 剩余的官能团通过各种取代反应引入,通常在温和条件下进行以保持三环核的完整性。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率和降低成本。这可能包括使用连续流动反应器来提高反应效率,以及开发更具选择性的催化剂以减少所需的步骤数量。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基处,形成酮或醛。
还原: 还原反应可用于修饰三环核,通常使用诸如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)之类的试剂。
取代: 各种取代反应可以在甲硅烷基保护的羟基上进行,包括使用氢化钠(NaH)或叔丁醇钾(KOtBu)等试剂的亲核取代。
常用试剂和条件
氧化: 吡啶盐酸铬(PCC),戴斯-马丁试剂。
还原: 氢化铝锂(LiAlH4),硼氢化钠(NaBH4)。
取代: 氢化钠(NaH),叔丁醇钾(KOtBu)。
主要产物
这些反应的主要产物取决于所使用的具体条件,但可以包括原始化合物的各种氧化或还原形式,以及具有不同官能团的取代衍生物。
科学研究应用
化学
在化学中,该化合物通常用作合成更复杂分子的构建块。其独特的结构使其成为开发新材料和催化剂的宝贵中间体。
生物学
在生物学研究中,正在探索该化合物作为生物活性分子的潜力。其多个手性中心和官能团使其成为药物开发的候选者,特别是在酶抑制剂领域。
医学
在医学上,该化合物因其潜在的治疗应用而受到研究。其与各种生物靶标相互作用的能力使其成为开发新药物的有希望的候选者,特别是用于治疗涉及酶失调的疾病。
工业
在工业中,该化合物独特的性质使其在开发新材料方面有用,特别是在聚合物和涂料领域。其稳定性和反应性使其成为各种工业过程中的宝贵成分。
作用机理
(2R,4R,5R,6S)-4-[[叔丁基(二苯基)甲硅烷基]氧甲基]-5-羟基-11-甲基-3,7-二氧杂-1,9-二氮杂三环[6.4.0.02,6]十二碳-8,11-二烯-10-酮的作用机理涉及其与特定分子靶标的相互作用。该化合物可以结合酶并抑制其活性,通常通过模拟天然底物或结合活性位点。这种相互作用会破坏正常的细胞过程,导致各种生物学效应。
作用机制
The mechanism of action of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, often by mimicking the natural substrate or by binding to the active site. This interaction can disrupt normal cellular processes, leading to various biological effects.
相似化合物的比较
类似化合物
(2R,4R,5R,6S)-4-[[叔丁基(二苯基)甲硅烷基]氧甲基]-5-羟基-11-甲基-3,7-二氧杂-1,9-二氮杂三环[6.4.0.02,6]十二碳-8,11-二烯-10-酮: 该化合物因其特定的三环结构和多个手性中心的存在而独一无二。
其他三环化合物: 类似的化合物包括具有不同官能团的其他三环分子,例如三环抗抑郁药或三环内酯。
独特性
(2R,4R,5R,6S)-4-[[叔丁基(二苯基)甲硅烷基]氧甲基]-5-羟基-11-甲基-3,7-二氧杂-1,9-二氮杂三环[6.4.0.02,6]十二碳-8,11-二烯-10-酮的独特性在于其官能团和手性中心的特定组合,与其他类似化合物相比,这赋予其独特的反应性和生物活性。
属性
分子式 |
C26H30N2O5Si |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C26H30N2O5Si/c1-17-15-28-24-22(33-25(28)27-23(17)30)21(29)20(32-24)16-31-34(26(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20-22,24,29H,16H2,1-4H3/t20-,21-,22+,24-/m1/s1 |
InChI 键 |
SIZHJFXDXIEVDA-PIATZUFCSA-N |
手性 SMILES |
CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)OC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)

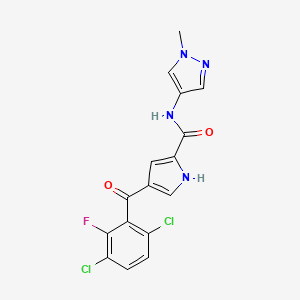
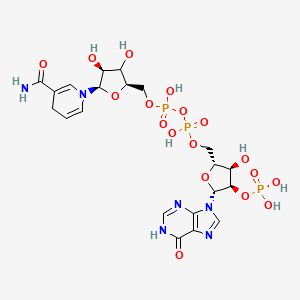

![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
